6-(Aminomethyl)-N-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine
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Overview
Description
6-(Aminomethyl)-N-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group, a methyl group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-N-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the alkylation of 2-aminomethylpyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then subjected to methylation using methyl iodide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-N-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
6-(Aminomethyl)-N-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-N-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethylpyridine: Lacks the prop-2-yn-1-yl and N-methyl groups.
N-Methyl-2-aminomethylpyridine: Lacks the prop-2-yn-1-yl group.
N-Prop-2-yn-1-yl-2-aminomethylpyridine: Lacks the N-methyl group.
Uniqueness
6-(Aminomethyl)-N-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine is unique due to the presence of both the N-methyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-(aminomethyl)-N-methyl-N-prop-2-ynylpyridin-2-amine |
InChI |
InChI=1S/C10H13N3/c1-3-7-13(2)10-6-4-5-9(8-11)12-10/h1,4-6H,7-8,11H2,2H3 |
InChI Key |
RRFAMSJBTNEKNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
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